3-Amino-4-(thiomorpholin-4-yl)benzamide

Lipophilicity Drug-likeness Physicochemical property differentiation

In medicinal chemistry programs requiring a more hydrophilic benzamide core to improve aqueous solubility or tune logD, 3-amino-4-(thiomorpholin-4-yl)benzamide offers a quantifiably lower LogP (0.46) versus morpholine (1.55) and piperidine (1.16) analogs. - Enables systematic SAR dissection via distinct TPSA (97.6 vs. 72.4 Ų) and H-bond acceptor count (3 vs. 1). - Serves as a negative control scaffold for kinase selectivity panels (adenylate kinase Ki = 12.6 mM). - 98% purity grade minimizes artifacts in SPR, ITC, and CETSA biophysical assays.

Molecular Formula C11H15N3OS
Molecular Weight 237.32 g/mol
CAS No. 1153119-63-1
Cat. No. B1517960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(thiomorpholin-4-yl)benzamide
CAS1153119-63-1
Molecular FormulaC11H15N3OS
Molecular Weight237.32 g/mol
Structural Identifiers
SMILESC1CSCCN1C2=C(C=C(C=C2)C(=O)N)N
InChIInChI=1S/C11H15N3OS/c12-9-7-8(11(13)15)1-2-10(9)14-3-5-16-6-4-14/h1-2,7H,3-6,12H2,(H2,13,15)
InChIKeyNYLDEMYFMWKMCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-(thiomorpholin-4-yl)benzamide – Scaffold & Procurement


3-Amino-4-(thiomorpholin-4-yl)benzamide (CAS 1153119-63-1) is a benzamide derivative featuring a thiomorpholine ring at the 4-position and a primary amine at the 3-position of the benzene ring . The compound has a molecular formula of C₁₁H₁₅N₃OS and a molecular weight of 237.32 g/mol . It is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and chemical biology research , with a typical commercial purity specification of ≥95% [1] or 98% .

Irreplaceability of 3-Amino-4-(thiomorpholin-4-yl)benzamide


Benzamide derivatives with heterocyclic substitutions at the 4-position exhibit widely divergent physicochemical and biological profiles due to differences in ring size, heteroatom composition, and electronic properties. Substituting the thiomorpholine moiety with morpholine or piperidine in 3-amino-4-heterocyclylbenzamides results in quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and polar surface area—parameters that directly impact solubility, permeability, and target engagement in biological assays . Consequently, in silico screening or experimental assays that rely on specific molecular properties cannot interchange these analogs without introducing uncontrolled variables. The data presented in Section 3 quantify these differences, establishing that 3-amino-4-(thiomorpholin-4-yl)benzamide occupies a distinct property space relative to its closest in-class compounds [1].

3-Amino-4-(thiomorpholin-4-yl)benzamide Property Differentiation


Lipophilicity (LogP) Differentiation

The thiomorpholine-containing compound exhibits a calculated LogP of 0.46, which is substantially lower than that of its morpholine (LogP = 1.55) and piperidine (LogP = 1.16) analogs. This quantifies the impact of the sulfur atom on increasing polarity relative to oxygen or carbon-based heterocycles [1].

Lipophilicity Drug-likeness Physicochemical property differentiation

Hydrogen Bond Acceptor Count Difference

The thiomorpholine ring contributes a sulfur atom, which, while not a classical hydrogen bond acceptor, influences the overall electronic distribution and the compound's hydrogen bond acceptor count. 3-Amino-4-(thiomorpholin-4-yl)benzamide presents 3 hydrogen bond acceptors, whereas the piperidine analog presents only 1 acceptor .

Hydrogen bonding Molecular recognition Pharmacophore modeling

Topological Polar Surface Area (TPSA) Difference

The calculated TPSA of 3-amino-4-(thiomorpholin-4-yl)benzamide is 97.6 Ų, which is substantially higher than the 72.4 Ų reported for the piperidine analog. This difference arises from the additional heteroatom (sulfur) and its influence on the molecular polarity [1].

Polar surface area Membrane permeability ADME prediction

Low Adenylate Kinase Inhibition

In an enzyme inhibition assay, 3-amino-4-(thiomorpholin-4-yl)benzamide exhibited a non-competitive inhibition constant (Ki) of 1.26 × 10⁷ nM (12.6 mM) against rat adenylate kinase (AK II), indicating extremely weak binding [1]. While comparative data for the morpholine and piperidine analogs are not publicly available, this low potency establishes the compound as a low-background control scaffold for kinase counter-screens, in contrast to known kinase inhibitor chemotypes with Ki values in the nanomolar range [2].

Kinase profiling Enzyme inhibition Selectivity screening

Dual Purity Grade Procurement Options

3-Amino-4-(thiomorpholin-4-yl)benzamide is commercially available from multiple vendors at two distinct purity thresholds: a standard 95% grade (AKSci, Chembase/Enamine) and a higher 98% grade (Fluorochem) [1]. In contrast, the morpholine analog is predominantly listed at 95% purity , offering less flexibility for studies requiring high analytical precision.

Purity specification Analytical characterization Procurement optimization

3-Amino-4-(thiomorpholin-4-yl)benzamide Application Scenarios


Hydrophilic Lead Optimization

When a medicinal chemistry program requires a more hydrophilic benzamide core to improve aqueous solubility or to tune logD for better ADME properties, 3-amino-4-(thiomorpholin-4-yl)benzamide provides a quantifiably lower LogP (0.46) compared to its morpholine (1.55) and piperidine (1.16) analogs [1]. This scaffold is therefore the preferred choice for fragment-based or HTS hit expansion where increased polarity is desired without introducing additional hydrogen-bond donors.

Negative Control for Kinase Profiling

The compound's extremely weak inhibition of adenylate kinase (Ki = 12.6 mM) [2] positions it as a suitable negative control scaffold for kinase selectivity panels. Researchers can use this compound to establish baseline signal or to counter-screen for non-specific assay interference, confident that it will not contribute significant kinase inhibitory activity that could be mistaken for a true hit.

High-Purity Biophysical and Cellular Assays

For biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cellular thermal shift assays (CETSA), the 98% purity grade from Fluorochem is recommended to minimize artifacts arising from trace impurities. The higher purity specification, relative to the 95% standard grade typical for the morpholine analog , reduces the likelihood of spurious signals and improves data reproducibility.

SAR Studies on Heteroatom Effects

In SAR campaigns exploring the impact of heterocycle composition on target binding or cellular activity, the thiomorpholine ring serves as a direct comparator to morpholine (O-for-S substitution) and piperidine (CH₂-for-S substitution). The quantifiable differences in TPSA (97.6 vs. 72.4 Ų) and hydrogen-bond acceptor count (3 vs. 1) [3] allow for systematic dissection of electronic and steric contributions to biological activity.

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